1-(5-Fluoro-2-methoxy-benzenesulfonyl)-4-pyridin-2-yl-piperazine
1-(5-Fluoro-2-methoxy-benzenesulfonyl)-4-pyridin-2-yl-piperazine
Brand Name:
Vulcanchem
CAS No.:
879064-54-7
VCID:
VC0358564
InChI:
InChI=1S/C16H18FN3O3S/c1-23-14-6-5-13(17)12-15(14)24(21,22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
SMILES:
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Molecular Formula:
C16H18FN3O3S
Molecular Weight:
351.4g/mol
1-(5-Fluoro-2-methoxy-benzenesulfonyl)-4-pyridin-2-yl-piperazine
CAS No.: 879064-54-7
Main Products
VCID: VC0358564
Molecular Formula: C16H18FN3O3S
Molecular Weight: 351.4g/mol
CAS No. | 879064-54-7 |
---|---|
Product Name | 1-(5-Fluoro-2-methoxy-benzenesulfonyl)-4-pyridin-2-yl-piperazine |
Molecular Formula | C16H18FN3O3S |
Molecular Weight | 351.4g/mol |
IUPAC Name | 1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Standard InChI | InChI=1S/C16H18FN3O3S/c1-23-14-6-5-13(17)12-15(14)24(21,22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 |
Standard InChIKey | RHWVKYICSYONNW-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Canonical SMILES | COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Solubility | 6.1 [ug/mL] |
PubChem Compound | 6472666 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume